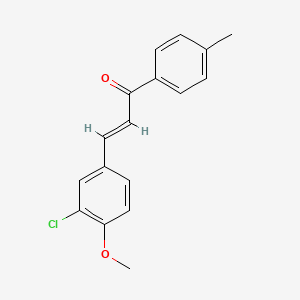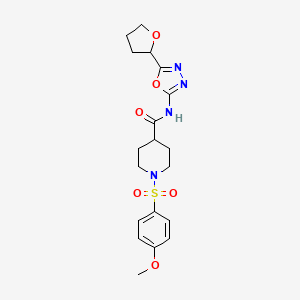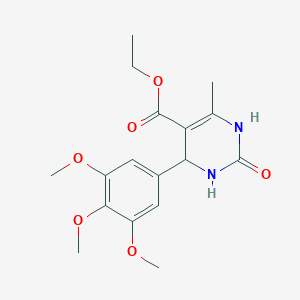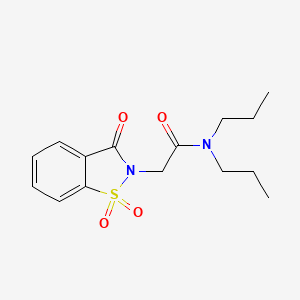![molecular formula C17H23N3OS B2997956 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 897483-51-1](/img/structure/B2997956.png)
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one, also known as DMBT, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DMBT has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
Target of Action
Thiazole derivatives, to which this compound belongs, have been known to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The interaction with these targets can lead to the inhibition or activation of certain biochemical pathways, resulting in the observed biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some thiazole derivatives have been found to exhibit anticancer activity, suggesting that they may interact with pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
Thiazole derivatives are known to exhibit a wide range of pharmacokinetic properties, which can influence their bioavailability . These properties can be influenced by factors such as the compound’s chemical structure, its interaction with biological targets, and the physiological conditions under which it is administered .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects . These effects could include changes in cellular processes such as cell proliferation, apoptosis, and signal transduction, among others .
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules can influence the action of thiazole derivatives . These factors can affect the compound’s interaction with its targets, its stability, and its overall efficacy .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research in the field of neuroscience. However, one limitation of using 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one is its relatively low potency compared to other compounds that have similar mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one. One area of research could be to develop more potent analogs of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one that have similar mechanisms of action. Another area of research could be to investigate the potential therapeutic applications of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one in the treatment of mood disorders and other neurological conditions. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one and its potential impact on brain function.
Synthesemethoden
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5,7-dimethylbenzo[d]thiazole-2-carboxylic acid with 1-(4-bromobutanoyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one has been extensively studied for its potential applications in neuroscience research. It has been found to have a unique mechanism of action that involves the modulation of neurotransmitter release. 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can have a significant impact on mood, behavior, and cognition.
Eigenschaften
IUPAC Name |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-4-5-15(21)19-6-8-20(9-7-19)17-18-14-11-12(2)10-13(3)16(14)22-17/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYLHGPGANRBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=CC(=CC(=C3S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide](/img/structure/B2997875.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2997878.png)


![4-[(Difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2997883.png)
![7-Ethyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2997884.png)
![Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2997885.png)





![N-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2997894.png)